Heptadecanal

Descripción

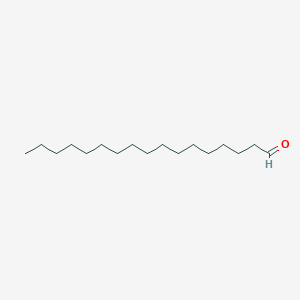

Structure

3D Structure

Propiedades

IUPAC Name |

heptadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDVAYKYBWPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212080 | |

| Record name | Heptadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-90-3 | |

| Record name | Heptadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74T693129Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36 °C | |

| Record name | Heptadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of Heptadecanal?

For Researchers, Scientists, and Drug Development Professionals

Heptadecanal, a saturated long-chain fatty aldehyde, presents a unique profile of chemical and physical characteristics relevant to various fields, including flavor and fragrance science, organic synthesis, and biochemical research. This technical guide provides an in-depth summary of its physicochemical properties, offering a valuable resource for professionals in research and development.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature, characterized by its long alkyl chain which dictates many of its physical properties.[1][2][3] A comprehensive summary of its key quantitative data is presented below.

Table of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O | [1][2][4][5][6][7][8][9] |

| Molecular Weight | 254.45 g/mol | [1][2][4][5][6][7][8][9] |

| Melting Point | 34 - 39 °C | [1][2][9][10][11] |

| 36 °C | [4][5][6][12][13][14] | |

| Boiling Point | 309 - 310 °C (estimated) at 760 mmHg | [4][6][12][13] |

| 317 - 319 °C | [1][11] | |

| 318 °C (literature) | [2][7][9][10] | |

| Density | 0.8233 g/cm³ (estimate) | [2][9][10] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [4][12][13] |

| Water Solubility | 0.01584 mg/L at 25 °C (estimated) | [4][12][13] |

| Insoluble | [4] | |

| Solubility in other solvents | Soluble in alcohol.[4][12][13] Slightly soluble in acetonitrile (B52724) and chloroform.[2][3][9][10] | |

| logP (o/w) | 7.537 (estimated) | [4][9][12][13] |

| CAS Number | 629-90-3 | [1][2][3][4][5][6][7][8][9][14] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. Standard analytical methods would be employed for their characterization. These would include:

-

Melting Point: Determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher precision.

-

Boiling Point: Measured using distillation methods under controlled pressure, such as vacuum distillation for high-boiling-point compounds to prevent decomposition.

-

Density: Can be determined using a pycnometer or a digital density meter.

-

Solubility: Assessed by standard methods of dissolution in various solvents, potentially quantified by techniques like High-Performance Liquid Chromatography (HPLC).

-

Purity Assay: Typically determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]

Logical Relationships and Applications of this compound

While specific signaling pathways involving this compound are not well-documented in publicly available literature, its primary roles and applications can be summarized. This compound's long carbon chain and aldehyde functional group are key to its utility.

Caption: Key Characteristics and Applications of this compound

Conclusion

This compound is a long-chain aldehyde with well-defined physicochemical properties that make it a valuable compound in several industrial and research settings. Its high molecular weight and long carbon chain result in a low vapor pressure and poor water solubility, characteristic of fatty aldehydes. While detailed experimental protocols and specific biological signaling pathways are not extensively documented in readily available literature, its utility as a fragrance component, a precursor in organic synthesis, and a standard in lipid research is evident. Further research into its biological activities could unveil novel applications in drug development and other life sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 629-90-3 [thegoodscentscompany.com]

- 5. This compound | C17H34O | CID 71552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031039) [hmdb.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 629-90-3 [chemicalbook.com]

- 10. This compound CAS#: 629-90-3 [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound [flavscents.com]

- 13. This compound, 629-90-3 [perflavory.com]

- 14. This compound [stenutz.eu]

Heptadecanal: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal, a long-chain saturated fatty aldehyde, has been identified in various natural sources, contributing to the chemical composition of plants and marine organisms. This technical guide provides an in-depth overview of the discovery of aldehydes, the natural occurrence of this compound, detailed experimental protocols for its extraction and quantification, and a summary of its known biological context. While specific signaling pathways involving this compound are still an emerging area of research, this document lays the foundational knowledge for future investigations into its physiological roles and potential therapeutic applications.

Introduction

This compound (C₁₇H₃₄O) is a saturated fatty aldehyde that has been detected as a volatile or semi-volatile compound in a variety of natural matrices.[1] Long-chain aldehydes, as a class, are known for their roles in flavor and fragrance, as well as their involvement in various biological processes, including chemical signaling and defense mechanisms in insects and plants.[2][3] This guide focuses specifically on this compound, providing a technical resource for researchers interested in its chemistry, natural distribution, and analytical methodologies.

While the specific historical moment of the first isolation and characterization of this compound is not well-documented in readily available literature, the discovery and synthesis of aldehydes as a chemical class date back to the early 19th century. German chemist Justus von Liebig is credited with the first isolation of an aldehyde in 1835.[4] The industrial synthesis of various aldehydes for use in perfumery and other applications began in the early 20th century, around 1910.[4]

Natural Sources of this compound

This compound has been identified in a diverse range of natural sources, spanning the plant and animal kingdoms. Its presence is often as a minor component of the essential oils or volatile fractions.

Table 1: Natural Sources of this compound

| Kingdom | Species/Source | Part/Type | Reference(s) |

| Plantae | Citrus spp. (e.g., lemon, lime) | Essential Oil | [5][6] |

| Rhus typhina (Staghorn Sumac) | Leaf Extract | [7] | |

| Nicotiana tabacum (Tobacco) | Leaf | [7] | |

| Mikania cordifolia | Not specified | [1] | |

| Animalia | Corals (Aplysina lacunosa) | Metabolite | [1] |

| Roasted Beef | Food | [6] | |

| Cooked Pork Liver | Food | [6] | |

| Blackberry Juice | Food | [6] |

Quantitative data on the concentration of this compound in these sources is not extensively reported in the literature, indicating a need for further quantitative analytical studies.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction, concentration, and identification by chromatographic and spectrometric techniques. The following are detailed methodologies that can be adapted for the study of this compound.

Extraction of this compound from Plant Material (e.g., Rhus typhina leaves)

This protocol is based on standard methods for the extraction of volatile compounds from plant tissues.

Methodology:

-

Sample Preparation: Fresh or dried leaf material is ground to a fine powder.

-

Solvent Extraction:

-

A known weight of the powdered material is subjected to solvent extraction with a non-polar solvent such as hexane (B92381) or a mixture of hexane and diethyl ether.

-

Extraction can be performed by maceration, soxhlet extraction, or accelerated solvent extraction (ASE).

-

-

Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to avoid the loss of volatile aldehydes.

-

Cleanup (Optional): Solid-phase extraction (SPE) with a silica-based sorbent may be used to remove interfering non-volatile compounds.

Solid-Phase Microextraction (SPME) for Headspace Analysis of Volatiles

SPME is a solvent-free technique suitable for the analysis of volatile compounds from solid or liquid samples.

Methodology:

-

Sample Preparation: A known amount of the sample (e.g., citrus essential oil, homogenized tissue) is placed in a sealed headspace vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace above the sample.

-

Adsorption: Volatile compounds, including this compound, adsorb onto the fiber. The vial may be heated to facilitate volatilization.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and effective technique for the identification and quantification of this compound.

Methodology:

-

Injection: The extracted and concentrated sample or the SPME fiber is introduced into the GC inlet.

-

Separation: The compounds are separated on a capillary column (e.g., DB-5ms, HP-5ms) based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. This compound is identified by its characteristic mass spectrum, which will show a molecular ion peak (m/z 254.26) and specific fragmentation patterns.

-

Quantification: Quantification can be achieved by using an internal standard (e.g., a deuterated aldehyde or an aldehyde with a different chain length) and generating a calibration curve with authentic this compound standards.

Experimental Workflow for this compound Analysis

Biological Activity and Signaling Pathways

The biological roles of this compound are not yet well-defined in the scientific literature. However, long-chain aldehydes, in general, are known to participate in various biological phenomena.

-

Pheromones and Allelochemicals: In insects, long-chain aldehydes are common components of pheromone blends, mediating communication for mating and aggregation.[2] In plants, they can act as allelochemicals, influencing the growth and development of neighboring plants, or as defense compounds against herbivores and pathogens.[3]

-

Lipid Metabolism: Fatty aldehydes are intermediates in the metabolism of fatty alcohols and ether lipids.[8] They are typically oxidized to the corresponding fatty acids by aldehyde dehydrogenases.[8]

-

Cellular Signaling: While specific signaling pathways directly activated by this compound have not been elucidated, lipids and their derivatives are crucial components of cellular signaling cascades.[9] It is plausible that as a lipophilic molecule, this compound could interact with cell membranes and potentially modulate the activity of membrane-bound receptors or enzymes.

Hypothetical Signaling Interaction of this compound

Future Directions

The study of this compound presents several opportunities for future research. A primary focus should be on elucidating its biological functions. Investigating its effects on various cell lines, particularly those involved in inflammatory or metabolic processes, could reveal potential signaling pathways. Furthermore, comprehensive quantitative studies are needed to determine the concentration of this compound in its natural sources, which would provide a better understanding of its ecological significance and potential for human exposure. The development of specific and sensitive analytical methods will be crucial for these future investigations.

Conclusion

This compound is a naturally occurring long-chain fatty aldehyde with a widespread but not yet fully characterized distribution. This technical guide has summarized the current knowledge regarding its discovery context, natural sources, and the analytical methodologies required for its study. While its specific biological roles and signaling pathways remain largely unexplored, the information provided here serves as a valuable resource for researchers poised to investigate the potential of this compound in various scientific and drug development contexts.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. The Acute and Chronic Toxicity of Hexadecyl and Heptadecyl Sulfate to Aquatic Organisms [ouci.dntb.gov.ua]

- 3. This compound | C17H34O | CID 71552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fatty aldehyde - Wikipedia [en.wikipedia.org]

- 5. This compound, 629-90-3 [perflavory.com]

- 6. mdpi.com [mdpi.com]

- 7. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. carrementbelle.com [carrementbelle.com]

The Biological Role of Heptadecanal in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal, a 17-carbon long-chain fatty aldehyde, is an emerging molecule of interest within the complex landscape of plant metabolism.[1] Traditionally viewed as a simple metabolic intermediate, recent evidence suggests a more nuanced role for this compound and related aldehydes in plant signaling, particularly in defense responses. This document provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its biosynthetic origins, its role in signaling cascades, and the methodologies used for its study. Quantitative data are presented to support the described functions, and detailed experimental protocols are provided to facilitate further research. This guide aims to be a critical resource for researchers exploring plant specialized metabolism and for professionals in drug development seeking novel bioactive compounds from natural sources.

Introduction to this compound

This compound (C₁₇H₃₄O) is a saturated fatty aldehyde found in various plant species, including citrus.[1] Like other long-chain aldehydes, it is derived from fatty acid metabolism and contributes to the complex blend of volatile organic compounds (VOCs) that mediate plant interactions with their environment. While less studied than shorter-chain aldehydes, its structural similarity to known signaling molecules, such as hexadecanal, suggests a potential role in mediating physiological responses.[2] Fatty acid-derived molecules are increasingly recognized for their direct and indirect roles in plant defense, moving beyond their classical roles as precursors for molecules like jasmonic acid.[3]

Biosynthesis and Metabolism

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism. It is understood to be formed from the corresponding fatty acid, heptadecanoic acid, through enzymatic reduction. This process is a key step in the broader metabolic pathways that can also lead to the formation of other lipid-derived molecules.[4]

The general pathway involves the reduction of a carboxylic acid to an aldehyde, a common biochemical transformation in plants. The precursors for these long-chain fatty acids are generated via photosynthesis and subsequent metabolic processes.[4]

Role in Plant Defense Signaling

While direct research on this compound's signaling role is nascent, significant insights can be drawn from studies on structurally similar aldehydes, such as hexadecanal. These molecules are perceived by plants and can trigger a cascade of defense-related events.[2] This suggests that this compound could function as a damage-associated molecular pattern (DAMP) or as a signal in plant-herbivore or plant-pathogen interactions.

The proposed mechanism involves the perception of the aldehyde at the cell surface, initiating a signaling cascade that leads to the activation of defense genes. This is part of the broader octadecanoid signaling pathway, which is crucial for responses to wounding and various environmental stresses.[5] Fatty acids and their derivatives, including aldehydes, are now known to be active participants in modulating basal, effector-triggered, and systemic immunity in plants.[3]

Putative Signaling Pathway

The perception of fatty aldehydes like this compound is thought to initiate a signaling cascade involving second messengers and protein kinases, ultimately leading to the transcriptional reprogramming of the cell to mount a defense response.

Caption: Putative signaling cascade initiated by this compound perception in plants.

Quantitative Data

Quantitative analysis of this compound and related compounds is crucial for understanding their physiological relevance. The concentration of these volatile compounds can vary significantly based on the plant species, developmental stage, and environmental conditions.

Table 1: Concentration of Related Aldehydes in Various Plant Species

| Compound | Plant Species | Tissue | Concentration Range | Reference |

|---|---|---|---|---|

| Decanal (B1670006) | Citrus sinensis (Sweet Orange) | Essential Oil | 0.1 - 0.5% | [4] |

| Decanal | Coriandrum sativum (Coriander) | Essential Oil | 1.0 - 7.0% | [4] |

| Hexanal | Various Species (upon damage) | Leaf | Highly variable | [6] |

| (Z)-3-Hexenal | Various Species (upon damage) | Leaf | Highly variable |[6] |

Note: Direct quantitative data for this compound across a wide range of plants is not extensively available in the cited literature. The data for decanal and hexenals are provided as representative examples of fatty aldehydes.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines the general steps for the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a primary technique for volatile compound analysis.[4]

Objective: To extract and quantify this compound from plant leaf tissue.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Hexane (B92381) (or Dichloromethane), GC grade

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., nonyl aldehyde)

-

GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms)

Protocol:

-

Sample Collection and Preparation:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

-

Solvent Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a glass vial.

-

Add a measured volume of hexane (e.g., 10 mL) containing a known concentration of the internal standard.

-

Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

-

Allow the mixture to stand for 1 hour to ensure complete extraction.

-

-

Drying and Concentration:

-

Centrifuge the mixture and carefully transfer the supernatant to a new vial.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 1 mL.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Impact (EI) ionization at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or a spectral library (e.g., NIST).

-

Quantify the concentration by comparing the peak area of this compound to the peak area of the internal standard and referencing a calibration curve generated with known concentrations of a this compound standard.

-

Experimental Workflow for Studying Plant Defense Responses

This workflow describes a general approach to investigate the effect of this compound on the induction of plant defense genes.

Caption: Workflow for assessing this compound's effect on plant defense gene expression.

Conclusion and Future Directions

This compound is a plant-derived metabolite with potential roles in defense signaling, analogous to other long-chain fatty aldehydes. While its direct functions are still being elucidated, the framework provided by research into related compounds offers a clear path for future investigation. For researchers, this includes the definitive identification of this compound receptors, the characterization of its specific downstream signaling components, and a broader quantitative assessment across various plant species under different stress conditions. For drug development professionals, understanding the biosynthesis and bioactivity of this compound and similar molecules could unveil novel compounds with valuable pharmacological properties. Further exploration into the specialized metabolism of fatty aldehydes will undoubtedly deepen our understanding of plant biology and may provide new avenues for crop protection and therapeutic development.

References

- 1. This compound | C17H34O | CID 71552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanal as a Signaling Molecule: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the role of heptadecanal as a signaling molecule in cellular pathways. This whitepaper is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of its mechanism of action, supported by experimental data and protocols.

This compound, a long-chain fatty aldehyde, has been identified as a key ligand for the OR37 family of olfactory receptors, specifically OR37C. Emerging research indicates its significant role in modulating stress and fear responses through a novel signaling cascade. This guide offers a thorough examination of this pathway, from receptor binding to downstream physiological effects.

Core Cellular Pathway: this compound and the OR37C Olfactory Receptor

This compound functions as an extracellular signaling molecule that binds to and activates the OR37C receptor, a G-protein coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade, primarily in olfactory sensory neurons.

Signaling Cascade Overview:

-

Ligand Binding: this compound binds to the OR37C receptor.

-

G-Protein Activation: The activated receptor stimulates the associated olfactory-specific G-protein (Gαolf).

-

Second Messenger Production: Gαolf activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Gating: cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations and depolarization of the neuron.

-

Signal Transduction to the Brain: This depolarization generates an action potential that travels to specific glomeruli in the olfactory bulb.

-

Hypothalamic Regulation: Neurons from the OR37 glomeruli project to the paraventricular nucleus (PVN) of the hypothalamus, a key region for stress regulation.

-

Neuroendocrine Effect: Activation of this pathway leads to a reduction in the activity of corticotropin-releasing hormone (CRH) neurons in the PVN, thereby attenuating the stress response. This phenomenon is also referred to as "social buffering."

Signaling Pathway Diagram

Quantitative Data

| Parameter | Value/Observation | Cell/System Type | Reference |

| Ligand for OR37C | This compound | Mouse Olfactory Sensory Neurons | N/A |

| Downstream Effect | Reduced c-Fos expression in PVN | Mouse Brain | N/A |

| Physiological Outcome | Attenuation of stress-induced hyperthermia | In vivo (Mouse) | N/A |

Experimental Protocols

Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This protocol is a standard method for screening and confirming the activation of olfactory receptors by specific ligands.

1. Cell Culture and Transfection:

- Hana3A cells, which are derived from HEK293 cells and engineered to express olfactory signaling components, are commonly used.

- Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

- For transfection, cells are plated in 96-well plates.

- A cocktail of plasmids is used for transfection, including:

- An expression vector for the OR37C receptor.

- A plasmid containing a luciferase reporter gene under the control of a cAMP response element (CRE).

- A plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

- Plasmids for accessory proteins like Gαolf and RTP1S to enhance receptor expression and signaling.

2. Ligand Stimulation:

- 24-48 hours post-transfection, the culture medium is replaced with a serum-free medium containing a specific concentration of this compound. A vehicle control (e.g., DMSO) is also included.

- Cells are incubated with the ligand for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

3. Luciferase Assay:

- After incubation, a dual-luciferase reporter assay system is used to measure the luminescence from both the experimental (Firefly) and control (Renilla) luciferases.

- The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

- An increase in this ratio in the presence of this compound compared to the vehicle control indicates receptor activation.

Experimental Workflow Diagram

This technical guide provides a foundational understanding of this compound's role as a signaling molecule. Further research is warranted to fully elucidate the quantitative aspects of its interaction with OR37C and to explore its potential therapeutic applications in stress-related disorders.

Heptadecanal: Unraveling the Mechanism of Action - A Review of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal, a 17-carbon saturated fatty aldehyde, is a compound with recognized applications in the fragrance and cosmetics industries.[1] While its physical and chemical properties are well-documented, a comprehensive understanding of its mechanism of action at the cellular and molecular level remains largely uncharted territory. Preliminary investigations and the study of analogous long-chain aldehydes suggest potential biological activities, including anti-inflammatory and antioxidant effects. This technical guide aims to synthesize the currently available preliminary data on this compound's mechanism of action, highlight significant knowledge gaps, and propose future research directions. Due to the nascent stage of research in this area, this document will focus on foundational concepts and theoretical frameworks that could guide future experimental design.

Introduction

This compound (C₁₇H₃₄O) is a long-chain aliphatic aldehyde.[1] It is found in various natural sources, including citrus fruits.[2] Industrially, it is utilized for its aromatic properties and as a precursor in the synthesis of other organic molecules.[1] Beyond these applications, the biological significance of this compound is an emerging field of interest. Long-chain aldehydes are known to participate in various physiological and pathological processes, acting as signaling molecules or intermediates in metabolic pathways. Understanding the specific roles of this compound could unveil novel therapeutic targets for a range of conditions.

Potential Mechanisms of Action: A Theoretical Framework

Given the limited direct research on this compound, we can extrapolate potential mechanisms of action based on the known biological activities of other long-chain aldehydes and related lipid molecules. These hypothetical pathways provide a roadmap for future investigation.

Anti-inflammatory Pathways

Inflammation is a complex biological response involving various signaling cascades. Key pathways that could be modulated by this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Long-chain aldehydes could potentially interfere with this pathway at several points, such as by inhibiting the upstream kinases that activate the IκB kinase (IKK) complex or by directly modifying components of the pathway.

-

MAPK Signaling: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory cytokines. These kinases can activate transcription factors that drive the expression of inflammatory mediators. This compound might modulate MAPK signaling by interacting with upstream receptors or by affecting the phosphorylation state of the MAPK proteins themselves.

Antioxidant and Cellular Stress Response Pathways

Oxidative stress is implicated in a wide range of diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress.

-

Nrf2 Signaling: Under normal conditions, Nrf2 is kept at low levels through degradation mediated by Keap1. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes. Electrophilic compounds, including some aldehydes, are known activators of the Nrf2 pathway. This compound, as an aldehyde, could potentially act as an electrophile and trigger this protective cellular response.

Data Presentation: A Call for Quantitative Analysis

To date, there is a notable absence of quantitative data regarding this compound's biological effects. Future research should prioritize generating such data to validate the proposed mechanisms of action. The following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Conc. (µM) | IC₅₀ (µM) | Key Findings | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | ||||

| TNF-α Production | THP-1 | LPS | ||||

| IL-6 Production | HUVEC | TNF-α | ||||

| NF-κB Reporter Assay | HEK293T | TNF-α | ||||

| p-IκBα Western Blot | RAW 264.7 | LPS | ||||

| p-p65 Western Blot | RAW 264.7 | LPS |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Cell Line | Stressor | This compound Conc. (µM) | EC₅₀ (µM) | Key Findings | Reference |

| Nrf2 Nuclear Translocation | HaCaT | H₂O₂ | ||||

| HO-1 Expression (qPCR/WB) | HepG2 | tBHQ | ||||

| NQO1 Activity | AREc32 | Sulforaphane | ||||

| ROS Production (DCF-DA) | A549 | H₂O₂ | ||||

| Glutathione (GSH) Levels | Primary Hepatocytes | APAP |

Experimental Protocols: A Methodological Blueprint

Detailed and reproducible experimental protocols are essential for advancing our understanding of this compound. The following outlines key experimental approaches.

Cell Culture and Treatment

-

Cell Lines: A panel of relevant cell lines should be utilized, including macrophages (e.g., RAW 264.7, THP-1) for inflammation studies, keratinocytes (e.g., HaCaT) and hepatocytes (e.g., HepG2) for antioxidant studies, and endothelial cells (e.g., HUVEC) for studies on vascular inflammation.

-

Reagents: this compound should be of high purity (>95%). Due to its lipophilic nature, it should be dissolved in a suitable solvent like DMSO, with appropriate vehicle controls included in all experiments.

-

Treatment Conditions: Cells should be treated with a range of this compound concentrations for various time points to determine dose- and time-dependent effects.

Key Assays

-

Cytotoxicity Assays: Assays such as MTT or LDH release should be performed to determine the non-toxic concentration range of this compound.

-

ELISA: Enzyme-linked immunosorbent assays will be used to quantify the production of inflammatory cytokines (e.g., TNF-α, IL-6) and other secreted factors.

-

Nitric Oxide Assay: The Griess assay can be used to measure the production of nitric oxide, a key inflammatory mediator.

-

Western Blotting: This technique will be crucial for analyzing the phosphorylation status and total protein levels of key signaling molecules in the NF-κB, MAPK, and Nrf2 pathways.

-

Reporter Gene Assays: Luciferase reporter assays for NF-κB and Nrf2 activity will provide a quantitative measure of pathway activation.

-

Immunofluorescence Microscopy: This will be used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB and Nrf2.

-

Quantitative PCR (qPCR): To measure the gene expression of inflammatory and antioxidant markers.

Visualizing the Hypothesized Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound. These are hypothetical models to guide future research.

References

Heptadecanal in Lipid Metabolism: A Technical Guide for Researchers

Abstract: Heptadecanal (C17H34O) is a 17-carbon saturated long-chain fatty aldehyde.[1] While direct research on its specific roles in lipid metabolism is limited, its structural similarity to other biologically significant fatty aldehydes, such as hexadecanal, suggests it is an active intermediate in cellular lipid processing.[2] This technical guide synthesizes current knowledge on fatty aldehyde metabolism to build a predictive framework for the involvement of this compound in key metabolic pathways. It details putative signaling roles, presents comparative quantitative data from related molecules, provides detailed experimental protocols for investigation, and visualizes hypothesized pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel lipid mediators and their impact on metabolic diseases.

Introduction to this compound

This compound is a long-chain fatty aldehyde, a class of molecules recognized as important intermediates in the metabolism of complex lipids.[1][2] Fatty aldehydes are typically generated during the catabolism of sphingolipids, ether lipids, and through the alpha-oxidation of certain fatty acids.[2] Due to their reactivity, the intracellular concentrations of fatty aldehydes are tightly regulated, primarily through oxidation to their corresponding fatty acids by fatty aldehyde dehydrogenase (FALDH) enzymes.[2][3][4]

Dysregulation of fatty aldehyde metabolism is linked to significant metabolic disorders, such as Sjögren-Larsson syndrome, which arises from a deficiency in FALDH.[2][3] While this compound itself is not as extensively studied as its even-chain counterparts, its existence as a natural product in various organisms suggests specific biological roles.[1] Understanding its metabolic fate is a crucial step in elucidating the broader functions of odd-chain lipids in health and disease.[5]

Putative Metabolic Pathways of this compound

The metabolism of this compound is likely integrated into the fatty alcohol cycle and fatty acid oxidation pathways.

2.1. Generation of this compound One plausible route for the endogenous production of odd-chain aldehydes like this compound is through the alpha-oxidation of odd-chain fatty acids. This process involves the removal of one carbon atom from the carboxyl end of a fatty acid, yielding a fatty aldehyde with one less carbon.

2.2. Catabolism of this compound Once formed, this compound is likely metabolized via two primary routes:

-

Oxidation to Heptadecanoic Acid: The principal and essentially irreversible fate for fatty aldehydes is their oxidation to the corresponding fatty acid.[4] This reaction is catalyzed by NAD+-dependent fatty aldehyde dehydrogenase (FALDH), a member of the aldehyde dehydrogenase (ALDH) superfamily.[2][4] The resulting product, heptadecanoic acid (C17:0), can then enter the mitochondrial beta-oxidation pathway for energy production or be incorporated into complex lipids.

-

Reduction to Heptadecanol: A secondary pathway involves the reduction of this compound to its corresponding fatty alcohol, heptadecanol. This reaction can be catalyzed by an aldehyde reductase or the reverse action of an alcohol dehydrogenase.[4] The resulting fatty alcohol can be used for the synthesis of wax esters or ether lipids.[4]

References

- 1. This compound | C17H34O | CID 71552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanal: A Comprehensive Technical Guide on its Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C₁₇H₃₄O) is a long-chain saturated fatty aldehyde that plays a significant role in various biological and industrial processes. As a semiochemical, it functions as a pheromone in numerous insect species, mediating intraspecific communication crucial for mating and aggregation. Beyond its role in chemical ecology, this compound finds applications in the flavor and fragrance industry and serves as a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the structure, function, and analysis of this compound, with a focus on its biochemical pathways, and detailed experimental methodologies.

Structure and Chemical Properties

This compound, also known as heptadecan-1-al or margaraldehyde, is an aliphatic aldehyde with a 17-carbon backbone. Its structure consists of a hexadecyl chain attached to a formyl group.

Chemical Structure: CH₃(CH₂)₁₅CHO

The presence of the aldehyde functional group makes this compound a reactive molecule, prone to oxidation to heptadecanoic acid and reduction to heptadecan-1-ol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₄O | [1][2] |

| Molecular Weight | 254.45 g/mol | [1] |

| CAS Number | 629-90-3 | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 36 °C | [1] |

| Boiling Point | 318 °C (at 760 mmHg) | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform. Sparingly soluble in water. | |

| InChI Key | PIYDVAYKYBWPPY-UHFFFAOYSA-N | [2] |

| PubChem CID | 71552 | [1] |

Biological Function and Significance

This compound's primary biological role is as a semiochemical, particularly as a pheromone in insects. It is a component of the pheromone blend in various species, influencing behaviors such as mate attraction and aggregation.[3]

Role as a Pheromone

In many moth species, long-chain fatty aldehydes like this compound are crucial components of their sex pheromone blends. These molecules are released by females to attract conspecific males for mating. The specificity of the chemical signal is often determined by the precise blend of different aldehydes and other compounds.

Potential Antimicrobial Activity

While direct evidence for this compound is limited, related long-chain aldehydes, such as pentadecanal, have demonstrated antimicrobial activity against foodborne pathogens like Listeria monocytogenes. This suggests that this compound may also possess similar properties worthy of investigation for applications in food safety and preservation.

Biochemical Pathways

Biosynthesis of this compound

The biosynthesis of fatty aldehydes like this compound originates from fatty acid metabolism. The conversion of a C17 fatty acid, heptadecanoic acid, to this compound can be achieved through enzymatic activity. Two primary enzyme families are implicated in this conversion:

-

α-Dioxygenases (αDox): These enzymes catalyze the conversion of fatty acids to one-carbon shorter aldehydes.[4]

-

Carboxylic Acid Reductases (CARs): These enzymes directly reduce fatty acids to their corresponding aldehydes.[4]

The following diagram illustrates the general pathway for fatty aldehyde biosynthesis from a fatty acid precursor.

Pheromone Signaling Pathway in Insects

The perception of this compound as a pheromone by insects involves a sophisticated olfactory signaling cascade. This process begins with the detection of the pheromone molecule by specialized odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) within the insect's antennae.

The binding of this compound to its specific OR triggers a conformational change in the receptor, initiating an intracellular signal transduction cascade. This ultimately leads to the depolarization of the ORN and the generation of an action potential, which is then transmitted to the antennal lobe of the insect brain for processing and subsequent behavioral response.[5]

Experimental Protocols

The accurate study of this compound requires robust experimental methodologies for its extraction, synthesis, and analysis.

Extraction of Fatty Aldehydes from Biological Samples

A general protocol for the extraction of long-chain fatty aldehydes from biological tissues is as follows:

-

Homogenization: Homogenize the tissue sample in a cold buffer (e.g., phosphate-buffered saline) containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent degradation.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch method). This will partition the lipids, including this compound, into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

-

Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Synthesis of Long-Chain Aldehydes

Long-chain aldehydes like this compound can be synthesized through the oxidation of the corresponding primary alcohol (heptadecan-1-ol). A common method involves the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

-

Reactant Preparation: Dissolve heptadecan-1-ol in a suitable organic solvent (e.g., dichloromethane).

-

Oxidation: Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and purify the product using column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques like NMR and mass spectrometry.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Sample Preparation and Derivatization: Due to the reactivity of the aldehyde group, derivatization is often employed to improve chromatographic separation and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the this compound derivative from other components in the sample.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog of this compound) should be added to the sample prior to extraction and analysis. A calibration curve is generated using standards of known concentrations to determine the amount of this compound in the sample.

The following diagram outlines the general workflow for the analysis of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically on the biological activity of this compound. Further research is required to determine key parameters such as the effective concentrations for its pheromonal activity in different insect species and its minimum inhibitory concentration (MIC) against various microbial strains.

Conclusion

This compound is a long-chain fatty aldehyde with significant biological and industrial relevance. Its role as an insect pheromone is a key area of research in chemical ecology, with potential applications in pest management. Understanding its biosynthesis and signaling pathways, coupled with robust analytical methods, is crucial for advancing our knowledge of this multifaceted molecule. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to explore the full potential of this compound in their respective fields.

References

- 1. This compound | C17H34O | CID 71552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031039) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of fatty aldehyde and alcohol synthesis from fatty acids by αDox- or CAR-expressing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanal in Marine Ecosystems: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the presence, biosynthesis, and physiological roles of heptadecanal, a C17 long-chain saturated aldehyde, within various marine organisms. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the significance of this and similar lipid molecules in marine biochemistry and their potential applications.

Introduction

This compound (C17H34O) is a saturated fatty aldehyde that has been identified in a range of marine life, from microorganisms to complex invertebrates.[1] While research on this specific aldehyde is ongoing, its presence suggests a variety of ecological and physiological functions, including chemical signaling, defense, and as an intermediate in metabolic pathways. This guide synthesizes the current knowledge on this compound and related long-chain aldehydes in the marine environment, providing quantitative data where available, detailing experimental protocols for its study, and visualizing key biochemical pathways.

Quantitative Presence of this compound and Related Aldehydes

Direct quantitative data for this compound across a broad spectrum of marine organisms is limited. However, its presence has been confirmed in the marine sponge Aplysina lacunosa and in certain corals.[1] To provide a quantitative context, data for the closely related polyunsaturated aldehyde, heptadienal, from marine phytoplankton is presented below. These values, obtained from studies of Atlantic Ocean surface waters, can serve as a proxy for potential concentration ranges of C17 aldehydes in marine ecosystems.

| Marine Organism Category | Compound | Concentration Range (pmol/L of seawater) | Geographic Location of Study | Reference |

| Phytoplankton (>10 µm) | Heptadienal | 0 - 4.18 | Atlantic Ocean (42°N to 33°S) | [2] |

Note: The concentrations are for heptadienal and represent the potential amount released from phytoplankton cells in a given volume of seawater.

Biological Roles and Signaling Pathways

Long-chain aldehydes, including this compound, are implicated in a variety of biological roles within marine organisms. These functions are primarily centered around chemical ecology and intracellular signaling, often in response to environmental stress.

3.1. Chemical Ecology and Defense:

Volatile organic compounds (VOCs), including aldehydes, serve as crucial infochemicals in marine ecosystems.[3][4] They can act as feeding deterrents, antifouling agents, and alarm signals.[5][6] For instance, polyunsaturated aldehydes (PUAs) produced by diatoms are known to have deleterious effects on the reproductive success of their grazers, such as copepods, functioning as a potent defense mechanism.[5][7] While this compound is a saturated aldehyde, its structural similarity to these bioactive PUAs suggests it may also play a role in the chemical defense strategies of organisms like sponges and corals.

3.2. Intracellular Signaling and Oxidative Stress:

Fatty aldehydes are known intermediates in various metabolic pathways and can also be products of lipid peroxidation resulting from oxidative stress.[8] In marine organisms, environmental stressors can lead to the generation of reactive oxygen species (ROS), which in turn can damage cellular lipids and produce aldehydes. These aldehydes can then act as signaling molecules, triggering downstream pathways involved in stress response and apoptosis. While a direct signaling pathway for this compound has not yet been elucidated, it is plausible that it participates in the complex network of lipid-derived signaling molecules that regulate cellular homeostasis in response to stress.

Diagram of Potential this compound Biosynthesis and Role in Stress Signaling

References

- 1. This compound | C17H34O | CID 71552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polyunsaturated Aldehydes from Large Phytoplankton of the Atlantic Ocean Surface (42°N to 33°S) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biogenic volatile organic compounds from marine benthic organisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical ecology - Coastal Wiki [coastalwiki.org]

- 6. repository.si.edu [repository.si.edu]

- 7. The Relevance of Marine Chemical Ecology to Plankton and Ecosystem Function: An Emerging Field | MDPI [mdpi.com]

- 8. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

Heptadecanal as a Volatile Organic Compound: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heptadecanal, a C17 long-chain fatty aldehyde, is a volatile organic compound (VOC) implicated in a range of biological processes, from cellular signaling to oxidative stress. As a product of lipid peroxidation, its presence and concentration can serve as a biomarker for various physiological and pathological states, including skin aging and inflammatory conditions. This technical guide provides an in-depth overview of this compound's role as a VOC, detailing its biochemical origins, its impact on cellular signaling pathways, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of current knowledge, detailed experimental protocols for its analysis, and visualizations of its proposed mechanisms of action.

Introduction

Volatile organic compounds (VOCs) are a diverse class of carbon-containing chemicals that readily evaporate at room temperature. In biological systems, VOCs, including long-chain aldehydes like this compound, are often byproducts of metabolic processes and can act as signaling molecules. This compound (C₁₇H₃₄O) is a saturated fatty aldehyde that has been identified in various natural sources, including plants and human skin. Its role extends beyond that of a simple metabolic intermediate; it is increasingly recognized as an active participant in cellular communication and stress responses.

The study of this compound is particularly relevant in the context of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Lipid peroxidation, a primary consequence of oxidative stress, leads to the degradation of lipids and the formation of various aldehydes, including this compound. These aldehydes are highly reactive and can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction.

This guide will explore the multifaceted role of this compound, with a focus on its implications for human health and disease, particularly in the realms of dermatology and inflammation.

Biochemical Origins and Detection of this compound

This compound is primarily formed through the oxidative degradation of polyunsaturated fatty acids within cellular membranes. This process, known as lipid peroxidation, is initiated by ROS and proceeds as a chain reaction, yielding a variety of aldehyde products.

Quantification of this compound in Biological Samples

Accurate quantification of this compound in biological matrices such as plasma, tissues, and breath is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.

Table 1: General Parameters for GC-MS Analysis of Long-Chain Aldehydes

| Parameter | Typical Value/Condition | Reference |

| Derivatization Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | |

| Injection Mode | Splitless | |

| Oven Temperature Program | Initial 60°C, ramp to 300°C | |

| Ionization Mode | Electron Ionization (EI) | |

| MS Analyzer | Triple Quadrupole (TQ) for MRM | |

| Quantification | Internal standard method (e.g., deuterated aldehyde) |

Experimental Protocol: Quantification of this compound in Plasma by GC-MS

This protocol is adapted from established methods for long-chain aldehyde analysis.

1. Sample Preparation:

- Thaw 100 µL of plasma on ice.

- Add 10 µL of an internal standard solution (e.g., this compound-d34).

- Precipitate proteins by adding 400 µL of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (PFBHA Oximation):

- Reconstitute the dried extract in 50 µL of 10 mg/mL PFBHA in pyridine.

- Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.

- After cooling, add 200 µL of hexane (B92381) and 200 µL of ultrapure water.

- Vortex and centrifuge to separate the phases.

- Transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- Utilize a temperature program that effectively separates the this compound-PFBHA-oxime from other components.

- Monitor the characteristic ions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

4. Data Analysis:

- Construct a calibration curve using a series of known concentrations of this compound standards.

- Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

This compound in Cellular Signaling and Skin Aging

This compound, as a lipid peroxidation product, is intrinsically linked to cellular signaling pathways that respond to oxidative stress. Its accumulation, particularly in the skin, is associated with the aging process.

Oxidative Stress and Inflammatory Signaling

Increased levels of this compound are indicative of heightened oxidative stress. Reactive aldehydes can modulate the activity of several key signaling pathways involved in inflammation and cellular defense. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress, either directly through ROS or indirectly through lipid aldehydes like this compound, can lead to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.

dot digraph "this compound-Induced Inflammatory Signaling" { graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes this compound [label="this compound\n(Volatile Organic Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Translocation\nto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene [label="Pro-inflammatory\nGene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Cytokine & Chemokine\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [arrowhead=normal, color="#5F6368"]; ROS -> IKK [arrowhead=normal, color="#5F6368"]; IKK -> IkB [arrowhead=normal, color="#5F6368"]; IkB -> NFkB [arrowhead=normal, color="#5F6368"]; NFkB -> Gene [arrowhead=normal, color="#5F6368"]; Gene -> Cytokines [arrowhead=normal, color="#5F6368"]; Cytokines -> Inflammation [arrowhead=normal, color="#5F6368"]; } caption: "this compound-Induced Inflammatory Signaling Pathway."

Role in Skin Aging

The skin is constantly exposed to environmental stressors that generate ROS, leading to lipid peroxidation and the production of aldehydes like this compound. This process contributes significantly to skin aging. The accumulation of these reactive aldehydes in skin cells, such as keratinocytes and fibroblasts, can lead to:

-

Extracellular Matrix Degradation: Aldehydes can upregulate matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, leading to wrinkle formation and loss of skin elasticity.

-

Cellular Senescence: The chronic inflammatory state induced by aldehydes can push cells into a state of senescence, where they cease to divide and contribute to the aging phenotype.

-

Impaired Barrier Function: Damage to keratinocytes can compromise the skin's barrier function, leading to increased water loss and susceptibility to external insults.

dot digraph "Heptadecanal_Skin_Aging_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes this compound [label="this compound\n(from Lipid Peroxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; Keratinocytes [label="Keratinocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fibroblasts [label="Fibroblasts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="Increased MMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collagen_Degradation [label="Collagen & Elastin\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Senescence [label="Cellular Senescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wrinkles [label="Wrinkles & Loss of Elasticity", fillcolor="#202124", fontcolor="#FFFFFF"]; Impaired_Barrier [label="Impaired Barrier Function", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Keratinocytes [arrowhead=normal, color="#5F6368"]; this compound -> Fibroblasts [arrowhead=normal, color="#5F6368"]; Keratinocytes -> ROS [arrowhead=normal, color="#5F6368"]; Fibroblasts -> ROS [arrowhead=normal, color="#5F6368"]; ROS -> MMPs [arrowhead=normal, color="#5F6368"]; MMPs -> Collagen_Degradation [arrowhead=normal, color="#5F6368"]; Collagen_Degradation -> Wrinkles [arrowhead=normal, color="#5F6368"]; ROS -> Inflammation [arrowhead=normal, color="#5F6368"]; Inflammation -> Senescence [arrowhead=normal, color="#5F6368"]; Senescence -> Wrinkles [arrowhead=normal, color="#5F6368"]; Keratinocytes -> Impaired_Barrier [arrowhead=normal, color="#5F6368"]; } caption: "Workflow of this compound's role in skin aging."

Quantitative Data on the Effects of Long-Chain Aldehydes

While specific quantitative data for this compound is limited in the current literature, studies on similar long-chain aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), provide valuable insights into their potential biological activities.

Table 2: Reported Biological Effects of 4-Hydroxynonenal (4-HNE)

| Effect | Cell Type/Model | Concentration | Outcome | Reference |

| NF-κB Activation | Macrophages | 1-10 µM | Increased nuclear translocation of p65 subunit | |

| Cytokine Production | Keratinocytes | 5-20 µM | Increased IL-6 and IL-8 secretion | |

| Cell Viability | Hepatocytes | > 25 µM | Decreased cell viability, induction of apoptosis | |

| Gene Expression | Endothelial Cells | 1-5 µM | Upregulation of heme oxygenase-1 (HO-1) |

Note: This table presents generalized data from studies on 4-HNE and should be considered indicative of the potential effects of this compound, not direct evidence.

Experimental Protocols for In Vitro Assessment

To investigate the biological effects of this compound, various in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

1. Cell Culture:

- Plate human keratinocytes (e.g., HaCaT) or dermal fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well.

- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

2. Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

- Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control.

3. MTT Assay:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Express cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) Production (DCFDA Assay)

1. Cell Culture and Treatment:

- Follow the same cell culture and treatment protocol as for the MTT assay.

2. DCFDA Staining:

- After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

3. Measurement:

- Wash the cells again with PBS.

- Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

4. Data Analysis:

- Express ROS production as a fold change relative to the vehicle-treated control.

dot digraph "Experimental_Workflow_In_Vitro" { graph [rankdir="TB", splines=ortho, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Start [label="Start: In Vitro Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture\n(e.g., Keratinocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="this compound Treatment\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS_Assay [label="ROS Production Assay\n(DCFDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Assay [label="Cytokine Measurement\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture [arrowhead=normal, color="#5F6368"]; Cell_Culture -> Treatment [arrowhead=normal, color="#5F6368"]; Treatment -> Viability_Assay [arrowhead=normal, color="#5F6368"]; Treatment -> ROS_Assay [arrowhead=normal, color="#5F6368"]; Treatment -> Cytokine_Assay [arrowhead=normal, color="#5F6368"]; Viability_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; ROS_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; Cytokine_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; } caption: "General workflow for in vitro this compound studies."

Conclusion and Future Directions

This compound is an important volatile organic compound that serves as a biomarker and a bioactive molecule, particularly in the context of oxidative stress and skin aging. Its role as a product of lipid peroxidation places it at the crossroads of cellular damage and signaling. While the precise quantitative effects and dedicated signaling pathways of this compound are still under investigation, the existing knowledge on long-chain aldehydes provides a strong foundation for future research.

For drug development professionals, understanding the mechanisms by which this compound and other lipid aldehydes contribute to pathology can open new avenues for therapeutic intervention. Strategies aimed at reducing lipid peroxidation, scavenging reactive aldehydes, or modulating the signaling pathways they activate could prove beneficial in the treatment of inflammatory skin conditions and in the development of anti-aging therapies.

Future research should focus on:

-

Developing highly sensitive and specific methods for the routine quantification of this compound in clinical samples.

-

Elucidating the specific protein targets and signaling cascades directly modulated by this compound.

-

Conducting in-depth studies to determine the precise dose-dependent effects of this compound on various cell types.

-

Investigating the therapeutic potential of inhibiting this compound formation or action in preclinical models of skin aging and inflammation.

By continuing to unravel the complex role of this compound, the scientific and medical communities can better leverage this knowledge for the development of novel diagnostics and therapeutics.

Heptadecanal's potential as a pheromone component.

An in-depth analysis of heptadecanal's potential as a pheromone component reveals its role as a semiochemical in the complex world of chemical communication. This technical guide synthesizes current research for scientists and drug development professionals, detailing the quantitative data, experimental protocols, and signaling pathways associated with this long-chain fatty aldehyde.

Introduction to this compound